molecular formula C9H8OS B1305928 1-Benzothiophen-3-ylmethanol CAS No. 5381-24-8

1-Benzothiophen-3-ylmethanol

Cat. No. B1305928
CAS RN: 5381-24-8
M. Wt: 164.23 g/mol
InChI Key: UYGMKSKKGSUAHB-UHFFFAOYSA-N
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Description

1-Benzothiophen-3-ylmethanol is a compound that is related to the family of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic and optical properties.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium iodide in conjunction with potassium iodide or promoted by radicals in alcoholic media, leading to different benzothiophene derivatives with fair to excellent yields .

Molecular Structure Analysis

Benzothiophene derivatives, such as those mentioned in the papers, often exhibit planar molecular structures. For example, benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene homologues, are structurally characterized by single-crystal X-ray analysis and are found to be completely planar and packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their ability to stack in solid-state arrangements.

Chemical Reactions Analysis

Benzothiophene derivatives can participate in various chemical reactions. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives undergo reversible photocyclization to produce closed-ring forms that exhibit photochromic properties. These closed-ring forms are stable and can undergo multiple coloration/decoloration cycles without losing performance . Additionally, benzothiophene-based copolymers can be synthesized electrochemically and can exhibit multicolored electrochromic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planar structure and the ability to form herringbone packing arrangements contribute to their solid-state properties. The electrochromic properties of copolymers based on benzothiophene units, such as those combining 1,4-di(thiophen-3-yl)benzene with other thiophene derivatives, can display various colors and fast switching times, indicating potential applications in smart windows and displays . The photochromic benzothiophene derivatives are characterized by their thermal stability and resistance to fatigue, which are important for applications that require long-term performance .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . It contains information about the potential hazards of the compound and the recommended safety measures.

properties

IUPAC Name

1-benzothiophen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMKSKKGSUAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380002
Record name 1-benzothiophen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-3-ylmethanol

CAS RN

5381-24-8
Record name Benzo[b]thiophene-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5381-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzothiophen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophen-3-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An ether solution (50 ml) of methyl benzo[b]thiophene-3-carboxylate (15 g) was added dropwise to a suspension of lithium aluminium hydride (3.5 g) in ether (100 ml) followed by reflux for 2 h. Usual work-up gave benzo[b]thiophen-3-yl methanol (13.5 g) as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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